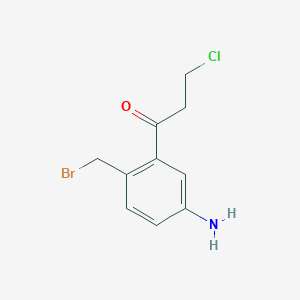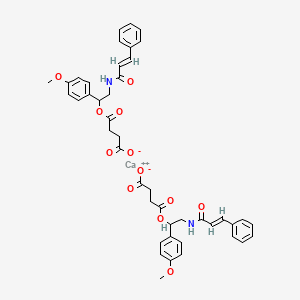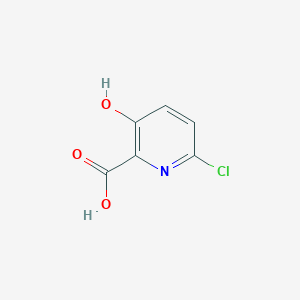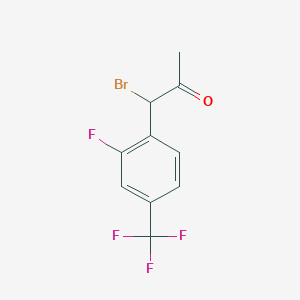
(2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride: is a chiral amino acid derivative. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative of phenylglycine. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the halogenation of phenylglycine derivatives. The process begins with the bromination and chlorination of the phenyl ring, followed by the introduction of the amino and carboxyl groups. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions, often using bromine and chlorine gas. The process is carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the halogen atoms, converting them to hydrogen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups. This is often achieved using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated phenylglycine derivatives.
Substitution: Formation of substituted phenylglycine derivatives with various functional groups.
科学研究应用
Chemistry: In chemistry, (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique halogenated structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its chiral nature makes it useful in studying stereochemistry and chiral recognition processes in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable intermediate in the synthesis of various active ingredients.
作用机制
The mechanism of action of (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the phenyl ring enhance its binding affinity to these targets, leading to various biological effects. The compound can modulate enzyme activity, inhibit receptor binding, and alter cellular signaling pathways.
相似化合物的比较
- (2R)-2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
Comparison: Compared to similar compounds, (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is unique due to its specific halogenation pattern and chiral center. This uniqueness enhances its binding affinity and specificity in biological systems, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C8H8BrCl2NO2 |
|---|---|
分子量 |
300.96 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
InChI 键 |
BZMYMEFRCFORRI-OGFXRTJISA-N |
手性 SMILES |
C1=CC(=C(C=C1Br)[C@H](C(=O)O)N)Cl.Cl |
规范 SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)


![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)
![2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)


![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)
![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)





